REACTION_CXSMILES
|
[OH-:1].[NH4+:2].[OH-:3].[K+].[CH2:5](Cl)Cl.[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.[Cl-].[Li+].C(Cl)(Cl)Cl>[CH:11]1[C:12]([CH:13]([NH2:2])[C:5]([OH:3])=[O:1])=[CH:15][CH:16]=[C:9]([F:8])[CH:10]=1 |f:0.1,2.3,6.7,8.9|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
4.79 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.8 mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.81 mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1.59 mmol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture being stirred at 20°-25° C. under nitrogen throughout
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
ammonia is bubbled in for 30 minutes with vigorous stirring
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
while simultaneously bubbling in ammonia
|
Type
|
STIRRING
|
Details
|
the reaction mixture being stirred at 0° C. throughout
|
Type
|
CUSTOM
|
Details
|
Ammonia is bubbled in for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20°-25° C.
|
Type
|
STIRRING
|
Details
|
stirred at 20°-25° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
WASH
|
Details
|
washed three times with 150 ml
|
Type
|
CONCENTRATION
|
Details
|
portions of methylene chloride, concentrated to one half of its volume at reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
the resulting fine precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1.5 l
|
Type
|
WASH
|
Details
|
of water, washed with 500 ml
|
Type
|
WASH
|
Details
|
of ethanol, washed with 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of diethyl ether and dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(C(=O)O)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |